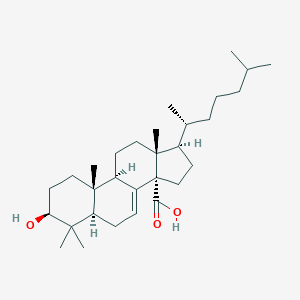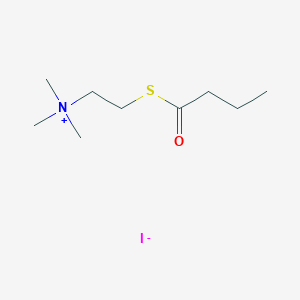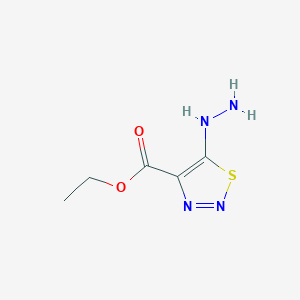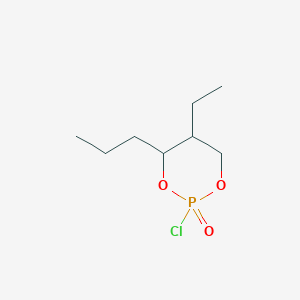
2-(Hydroxymethyl)-2-methylpentanal
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-methylpentanal, also known as HMMPA, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C7H14O2 and a molecular weight of 130.19 g/mol. HMMPA is an aldehyde compound that is commonly used as a building block in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentanal is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. 2-(Hydroxymethyl)-2-methylpentanal is also known to undergo various chemical reactions such as oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Hydroxymethyl)-2-methylpentanal. However, it is known to be a mild irritant to the skin and eyes. It is also known to be toxic when ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Hydroxymethyl)-2-methylpentanal in lab experiments include its high reactivity and its ability to act as a building block in the synthesis of various organic molecules. However, the limitations of using 2-(Hydroxymethyl)-2-methylpentanal include its toxicity and its potential to cause skin and eye irritation.
Zukünftige Richtungen
There are several future directions for the use of 2-(Hydroxymethyl)-2-methylpentanal in scientific research. One possible direction is the development of new synthetic routes for the production of 2-(Hydroxymethyl)-2-methylpentanal. Another possible direction is the use of 2-(Hydroxymethyl)-2-methylpentanal in the development of new materials and in the production of polymers. Additionally, the use of 2-(Hydroxymethyl)-2-methylpentanal in the synthesis of pharmaceuticals and agrochemicals may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-methylpentanal is widely used in scientific research as a building block in the synthesis of various organic molecules. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2-(Hydroxymethyl)-2-methylpentanal is also used in the development of new materials and in the production of polymers.
Eigenschaften
CAS-Nummer |
1634-71-5 |
|---|---|
Produktname |
2-(Hydroxymethyl)-2-methylpentanal |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-methylpentanal |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h5,9H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
FKNUYPBTCINVEP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(CO)C=O |
Kanonische SMILES |
CCCC(C)(CO)C=O |
Synonyme |
2-Hydroxymethyl-2-methylpentanal |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)









![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)


